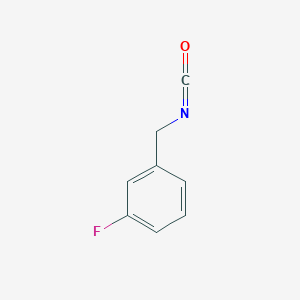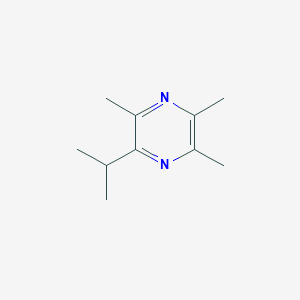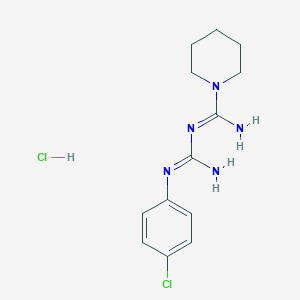
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PACAP or PACAP-27 and is a neuropeptide that belongs to the VIP/secretin/glucagon family. PACAP-27 has been shown to have a wide range of biological activities, including neuroprotection, neurotrophic effects, and anti-inflammatory properties.
作用機序
The mechanism of action of PACAP-27 is complex and involves multiple signaling pathways. PACAP-27 binds to three different receptors, PAC1, VPAC1, and VPAC2, which are G protein-coupled receptors. The binding of PACAP-27 to these receptors activates various intracellular signaling pathways, including cAMP, IP3/DAG, and MAPK/ERK. These signaling pathways mediate the biological effects of PACAP-27, such as neuroprotection, neurotrophic effects, and anti-inflammatory properties.
生化学的および生理学的効果
PACAP-27 has a wide range of biochemical and physiological effects, depending on the target tissue and receptor. In the nervous system, PACAP-27 promotes the survival and differentiation of neurons, regulates neurotransmitter release, and modulates synaptic plasticity. In the endocrine system, PACAP-27 regulates the release of various hormones, such as insulin, glucagon, and growth hormone. In the immune system, PACAP-27 has anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
PACAP-27 has several advantages for lab experiments, including its stability, solubility, and specificity. PACAP-27 is stable under physiological conditions and can be easily dissolved in water or other aqueous solutions. PACAP-27 is also highly specific, binding only to its target receptors. However, PACAP-27 also has some limitations, including its cost and complexity of synthesis. PACAP-27 is a relatively expensive peptide, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on PACAP-27. One potential direction is the development of PACAP-27-based therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the role of PACAP-27 in the regulation of metabolism and energy balance, which may have implications for the treatment of obesity and diabetes. Additionally, the development of new synthetic methods for PACAP-27 may improve its accessibility and reduce its cost, making it more widely available for scientific research.
合成法
The synthesis of PACAP-27 is a complex process that involves multiple steps. The first step is the solid-phase synthesis of the peptide chain using Fmoc-protected amino acids. The amino acids are coupled together using a coupling agent, such as HBTU or HATU, and a base, such as DIPEA or DIEA. After the peptide chain is assembled, the Fmoc protecting group is removed using a base, such as piperidine. The peptide is then cleaved from the resin using a mixture of TFA and scavengers. Finally, the peptide is purified using HPLC and characterized using analytical techniques, such as mass spectrometry and NMR.
科学的研究の応用
PACAP-27 has been extensively studied for its potential applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, PACAP-27 has been shown to have neuroprotective effects against various insults, such as ischemia, traumatic brain injury, and neurodegenerative diseases. PACAP-27 also has neurotrophic effects, promoting the survival and differentiation of neurons. In endocrinology, PACAP-27 has been shown to regulate the release of various hormones, such as insulin, glucagon, and growth hormone. In immunology, PACAP-27 has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.
特性
CAS番号 |
19803-79-3 |
|---|---|
製品名 |
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride |
分子式 |
C13H19Cl2N5 |
分子量 |
316.2 g/mol |
IUPAC名 |
N'-[N'-(4-chlorophenyl)carbamimidoyl]piperidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H18ClN5.ClH/c14-10-4-6-11(7-5-10)17-12(15)18-13(16)19-8-2-1-3-9-19;/h4-7H,1-3,8-9H2,(H4,15,16,17,18);1H |
InChIキー |
OJBBLVVDOJOAJT-UHFFFAOYSA-N |
異性体SMILES |
C1CCN(CC1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N.Cl |
SMILES |
C1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
正規SMILES |
C1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
その他のCAS番号 |
19803-79-3 |
同義語 |
N-((p-Chlorophenyl)amidino)-1-piperidinecarboxamidine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)
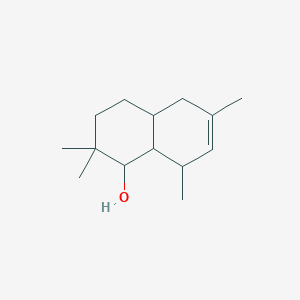
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)
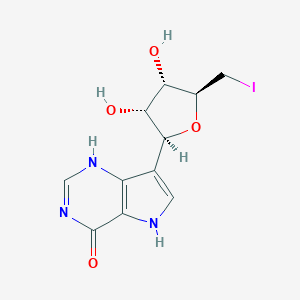
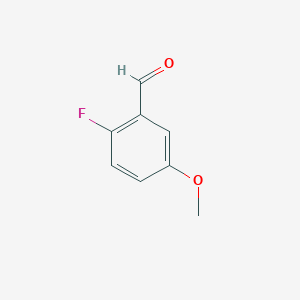


![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
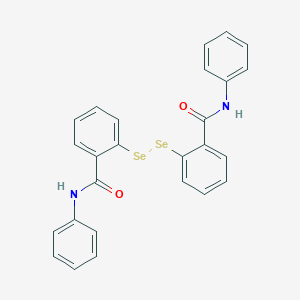
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)
